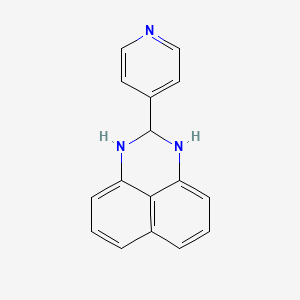
3-Hydroxy-N-(2-methoxyphenyl)-4-((4-methoxyphenyl)diazenyl)-2-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-N-(2-methoxyphenyl)-4-((4-methoxyphenyl)diazenyl)-2-naphthamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthamide core with hydroxy, methoxy, and diazenyl functional groups, making it a subject of interest in synthetic chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N-(2-methoxyphenyl)-4-((4-methoxyphenyl)diazenyl)-2-naphthamide typically involves multiple steps, starting with the preparation of the naphthamide core. The process includes:
Naphthamide Formation: The initial step involves the formation of the naphthamide core through a condensation reaction between 2-naphthoic acid and an appropriate amine under acidic conditions.
Methoxylation: The final step involves the methoxylation of the aromatic rings, typically using methanol and a strong acid catalyst to introduce the methoxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-Hydroxy-N-(2-methoxyphenyl)-4-((4-methoxyphenyl)diazenyl)-2-naphthamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The diazenyl group can be reduced to an amine using reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, hydrogen gas with palladium catalyst
Substitution: Various nucleophiles like halides, thiols, or amines
Major Products
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted naphthamide derivatives
科学的研究の応用
3-Hydroxy-N-(2-methoxyphenyl)-4-((4-methoxyphenyl)diazenyl)-2-naphthamide has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals due to its vibrant color and stability.
作用機序
The mechanism of action of 3-Hydroxy-N-(2-methoxyphenyl)-4-((4-methoxyphenyl)diazenyl)-2-naphthamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, while the diazenyl group can undergo redox reactions, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-Hydroxy-N-(2-methoxyphenyl)-2-naphthamide
- 3-Hydroxy-N-(4-methoxyphenyl)-2-naphthamide
- 4-Methoxy-N-(2-hydroxyphenyl)-2-naphthamide
Uniqueness
3-Hydroxy-N-(2-methoxyphenyl)-4-((4-methoxyphenyl)diazenyl)-2-naphthamide is unique due to the presence of both hydroxy and diazenyl groups on the naphthamide core, which imparts distinct chemical and physical properties
特性
CAS番号 |
68703-77-5 |
|---|---|
分子式 |
C25H21N3O4 |
分子量 |
427.5 g/mol |
IUPAC名 |
3-hydroxy-N-(2-methoxyphenyl)-4-[(4-methoxyphenyl)diazenyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C25H21N3O4/c1-31-18-13-11-17(12-14-18)27-28-23-19-8-4-3-7-16(19)15-20(24(23)29)25(30)26-21-9-5-6-10-22(21)32-2/h3-15,29H,1-2H3,(H,26,30) |
InChIキー |
CISDZWIPNCIQFD-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=CC=C4OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{(E)-[({[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate](/img/structure/B11988253.png)
![5-(3,4-Dimethoxyphenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11988254.png)

![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]heptanamide](/img/structure/B11988262.png)
![butyl 4-{[(2E)-3-(2,4-dichlorophenyl)-2-propenoyl]amino}benzoate](/img/structure/B11988265.png)


![2-(4-Bromophenyl)-7,9-dichloro-5-(2,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11988286.png)

![(5Z)-2-(2,6-dimethyl-4-morpholinyl)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-1,3-thiazol-4(5H)-one](/img/structure/B11988292.png)
![Benzoic acid, 2-[(2-furanylmethylene)amino]-](/img/structure/B11988299.png)
![3-bromo-N'-[(E)-(2,4-dichlorophenyl)methylidene]benzohydrazide](/img/structure/B11988311.png)
![Ethyl 7-(4-bromobenzoyl)-3-(3-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11988326.png)
![2-{2-oxo-2-[(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)amino]ethyl}icosanoic acid](/img/structure/B11988327.png)
